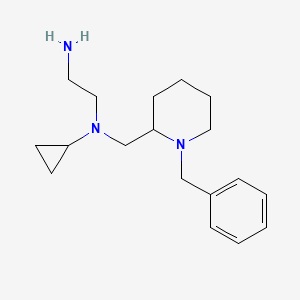

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine

Description

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a benzylpiperidinylmethyl group and a cyclopropyl substituent. Its structure combines a six-membered piperidine ring, a benzyl group for lipophilicity, and a strained cyclopropyl moiety that may enhance metabolic stability.

Properties

IUPAC Name |

N'-[(1-benzylpiperidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3/c19-11-13-21(17-9-10-17)15-18-8-4-5-12-20(18)14-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRYZBPMBSSDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN(CCN)C2CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine typically involves the following steps:

Formation of the Benzylpiperidine Intermediate: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

Alkylation Reaction: The benzylpiperidine intermediate is then subjected to alkylation with a suitable alkylating agent, such as cyclopropylmethyl bromide, in the presence of a base like potassium carbonate.

Reductive Amination: The final step involves the reductive amination of the alkylated intermediate with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Ethane-1,2-diamine Derivatives

Key structural analogs differ in substituents attached to the ethane-1,2-diamine backbone:

| Compound Name | Substituents | Molecular Weight | Key Features |

|---|---|---|---|

| N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (Target) | Benzylpiperidinylmethyl, Cyclopropyl | 289.46* | Lipophilic, potential receptor binding due to piperidine and cyclopropyl |

| N1-((1-Benzylpiperidin-4-yl)methyl)-N1-isopropylethane-1,2-diamine | Benzylpiperidin-4-ylmethyl, Isopropyl | 289.46 | Isopropyl substituent may increase steric hindrance compared to cyclopropyl |

| N1-Benzyl-N1-methylethane-1,2-diamine | Benzyl, Methyl | 178.28 | Simpler structure with lower lipophilicity |

| N1-(2-Aminoethyl)-N1-[(pyridin-2-yl)methyl]ethane-1,2-diamine | Pyridinylmethyl, Aminoethyl | 194.28 | Aromatic pyridine enhances hydrogen bonding potential |

| N1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine | Chloro-methylphenyl | 200.69 | Electron-withdrawing substituent alters electronic properties |

Note: *Molecular weight estimated based on analogous compounds .

Key Observations :

Heterocyclic Ring Variations

Replacement of the piperidine ring with pyrrolidine or other heterocycles significantly alters molecular geometry:

| Compound Name | Heterocycle | Ring Size | Key Properties |

|---|---|---|---|

| N1-((1-Benzylpiperidin-2-yl)methyl)-... (Target) | Piperidine | 6-membered | Flexible ring; benzyl group enhances hydrophobic interactions |

| N1-((1-Benzylpyrrolidin-2-yl)methyl)-... | Pyrrolidine | 5-membered | Increased ring strain; compact structure may improve target selectivity |

| N1-((2-Chlorothiazol-5-yl)methyl)-... | Thiazole | 5-membered | Electron-deficient heterocycle; potential for halogen bonding |

Key Observations :

- Piperidine vs. Pyrrolidine : The six-membered piperidine ring offers greater conformational flexibility compared to the five-membered pyrrolidine, which may influence binding to sterically constrained receptors .

- Thiazole Incorporation : Thiazole-containing analogs (e.g., N1-((2-Chlorothiazol-5-yl)methyl)-...) exhibit distinct electronic profiles due to the electronegative chlorine atom, enabling halogen bonding interactions absent in the target compound .

Corrosion Inhibition Potential (Theoretical Insight):

Amine-based compounds like DETA and TETA (with multiple -NH- groups) show strong corrosion inhibition due to electron-rich nitrogen atoms.

Biological Activity

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a compound that belongs to the class of piperidine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's unique structure significantly influences its biological activity. The key features include:

- Piperidine Ring : A six-membered ring that contributes to the compound's pharmacological properties.

- Benzyl Group : Enhances lipophilicity and potential receptor interactions.

- Cyclopropyl Group : Influences reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | N'-[(1-benzylpiperidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine |

| Molecular Formula | C18H29N3 |

| CAS Number | 1353987-48-0 |

| Molecular Weight | 299.44 g/mol |

The mechanism of action of this compound involves interactions with specific molecular targets such as receptors or enzymes. The piperidine ring and benzyl group are crucial for binding to these targets, while the cyclopropyl group may enhance stability and bioavailability.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines at micromolar concentrations. For instance:

- Study Findings : The compound reduced cell viability in breast and lung cancer cell lines by over 50% at concentrations ranging from 5 to 20 µM.

This suggests a potential role in cancer therapy by targeting specific pathways involved in cell proliferation and survival.

Neuroprotective Effects

Another area of interest is the compound's neuroprotective effects. Similar piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these compounds may alleviate memory deficits associated with neurodegenerative diseases like Alzheimer's.

Comparative Studies

Comparative studies with other piperidine derivatives highlight the unique biological activity of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-Benzyl-N1-cyclopropyl-N2-methylcyclohexane-1,2-diamine | C17H26N2 | Contains a cyclohexane ring instead of piperidine |

| N1-(Benzylpyrrolidin-3-yl)methyl-N1-cyclopropylethane-1,2-diamine | C16H27N | Incorporates a pyrrolidine ring |

| 1-Benzylpiperidin-3-one | C12H15NO | Lacks the ethylene diamine component |

These comparisons illustrate distinct pharmacological profiles and varying degrees of biological activity among related compounds.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Cancer Cell Line Study : In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis pathways.

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound led to improved cognitive function in models of Alzheimer's disease, correlating with reduced levels of AChE activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.